Biochemical Potency: Dual VEGFR-2 and FGFR Inhibition at Sub-15 nM IC₅₀ Values
CP-547632 TFA inhibits VEGFR-2 and FGFR kinases with IC₅₀ values of 11 nM and 9 nM, respectively, in cell-free biochemical assays [1]. This dual, balanced potency contrasts sharply with Sunitinib, which inhibits VEGFR-2 with an IC₅₀ of approximately 80 nM and FGFR1 with an IC₅₀ of 2.9 µM (2900 nM) [2], and Sorafenib, which inhibits VEGFR-2 at 90 nM and FGFR-1 at 580 nM . The quantified differences demonstrate that CP-547632 TFA is approximately 7.3-fold more potent on VEGFR-2 and 322-fold more potent on FGFR compared to Sunitinib, and 8.2-fold more potent on VEGFR-2 and 64-fold more potent on FGFR compared to Sorafenib.
| Evidence Dimension | Biochemical IC₅₀ (nM) for VEGFR-2 and FGFR kinases |
|---|---|
| Target Compound Data | VEGFR-2: 11 nM; FGFR: 9 nM |
| Comparator Or Baseline | Sunitinib: VEGFR-2 80 nM, FGFR1 2900 nM; Sorafenib: VEGFR-2 90 nM, FGFR-1 580 nM |
| Quantified Difference | CP-547632 TFA vs. Sunitinib: VEGFR-2 (7.3× more potent), FGFR (322× more potent); CP-547632 TFA vs. Sorafenib: VEGFR-2 (8.2× more potent), FGFR (64× more potent) |
| Conditions | Cell-free biochemical kinase assays; values compiled from primary literature and validated inhibitor databases |
Why This Matters
This distinct dual nanomolar potency profile is essential for experiments requiring simultaneous blockade of both VEGF and FGF signaling without the confounding off-target effects introduced by the higher concentrations needed when using less potent comparators.
- [1] Beebe JS, Jani JP, Knauth E, et al. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy. Cancer Res. 2003;63(21):7301-7309. PMID: 14612527. View Source
- [2] Roskoski R Jr. Sunitinib: a VEGF and PDGF receptors protein kinase and angiogenesis inhibitor. Biochem Biophys Res Commun. 2007;356(2):323-328. / Nature Reviews Drug Discovery. Table: IC₅₀ values of tyrosine kinase targets. Nature. 2015. View Source
